2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is a chemical compound with the molecular formula C15H11Cl2NO3S It is known for its unique structure, which includes a dichlorophenyl group, a carbamothioyl group, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-aminophenyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl group and carbamothioyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetic acid
- 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate
Uniqueness
2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62204-75-5 |
---|---|
Molecular Formula |
C16H12Cl2N2O3S |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
[2-[(3,4-dichlorophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-9(21)23-14-5-3-2-4-11(14)15(22)20-16(24)19-10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H2,19,20,22,24) |
InChI Key |
HHQSFOABQFZTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.